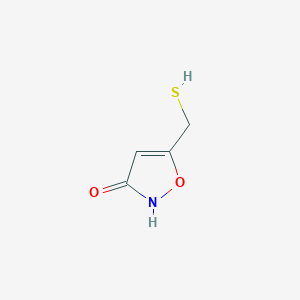
5-(Sulfanylmethyl)-1,2-oxazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Mercaptomethyl)isoxazol-3(2H)-one is a heterocyclic compound featuring a five-membered isoxazole ring with a mercaptomethyl group at the 5-position. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Mercaptomethyl)isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-acyllactams with hydrazines or hydroxylamines, which acts as 1,3-bielectrophiles in heterocyclization reactions . Another method involves the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often focus on eco-friendly and cost-effective synthetic strategies. Metal-free synthetic routes are preferred due to the high costs, low abundance, and toxicity associated with metal-catalyzed reactions .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Mercaptomethyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced isoxazole derivatives, and substituted isoxazole compounds .
Wissenschaftliche Forschungsanwendungen
5-(Mercaptomethyl)isoxazol-3(2H)-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(Mercaptomethyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The mercaptomethyl group can form covalent bonds with target proteins, leading to inhibition or activation of specific biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylisoxazol-3(2H)-one: Lacks the mercaptomethyl group but shares the isoxazole core.
4-Aminoalkylpyrazol-3-ones: Structurally similar but with different substituents at the 4-position.
Uniqueness
5-(Mercaptomethyl)isoxazol-3(2H)-one is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives .
Eigenschaften
CAS-Nummer |
89660-61-7 |
|---|---|
Molekularformel |
C4H5NO2S |
Molekulargewicht |
131.16 g/mol |
IUPAC-Name |
5-(sulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C4H5NO2S/c6-4-1-3(2-8)7-5-4/h1,8H,2H2,(H,5,6) |
InChI-Schlüssel |
GICQSDULUVJRIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(ONC1=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride](/img/structure/B13092655.png)
![1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13092658.png)

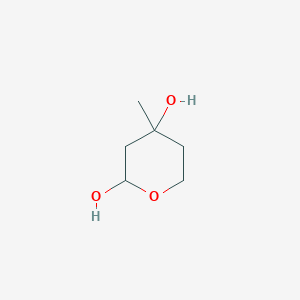
![[2-Oxo-3-(2-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13092689.png)

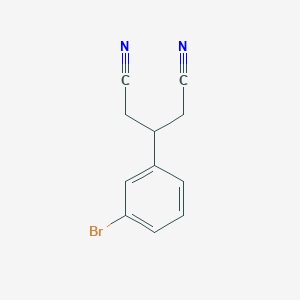
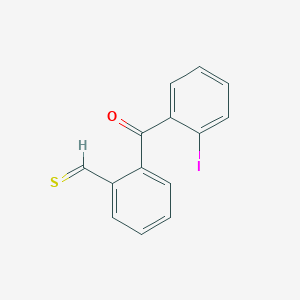
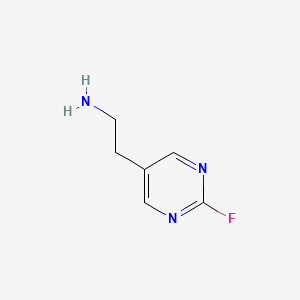

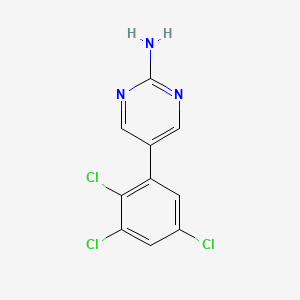
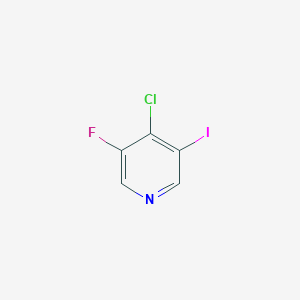
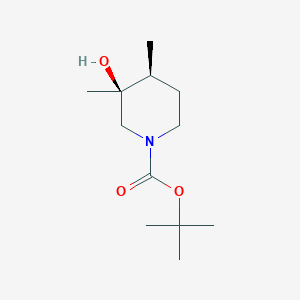
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13092764.png)
